Structural Simplification Relative to ML385: Reduced Molecular Weight and Lower Steric Bulk as a Scaffold Advantage
The target compound (MW 312.3 Da) is structurally simplified compared to ML385 (MW 511.59 Da, CAS 846557-71-9), the prototypical benzodioxole-thiazole acetamide Nrf2 inhibitor. ML385 contains a 5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl) substitution on the thiazole ring that adds approximately 199 Da of molecular weight and introduces a chiral indoline center . The target compound replaces this elaborate substitution with an unsubstituted benzothiazole fused ring, reducing the number of rotatable bonds from 8 (ML385) to 3, and decreasing the hydrogen bond acceptor count from 7 to 5 [1]. This reduction in molecular complexity makes the target compound a more tractable starting point for fragment-based drug discovery or scaffold-hopping campaigns, where minimal functionality is desired for subsequent iterative elaboration.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 312.3 g/mol |
| Comparator Or Baseline | ML385 (CAS 846557-71-9): 511.59 g/mol |
| Quantified Difference | 199.29 g/mol reduction (39% lower MW) |
| Conditions | Computed molecular weight (PubChem/Chemicalize) |
Why This Matters
Lower molecular weight and reduced structural complexity generally correlate with improved synthetic tractability and greater amenability to downstream derivatization, which is relevant for procurement decisions in medicinal chemistry programs.
- [1] PubChem Compound Summary. 2-(1,3-Benzodioxol-5-yl)-N-(1,3-benzothiazol-5-yl)acetamide. CID 16858016. View Source
